

Overcoming steric hindrance in the Fries rearrangement of substituted acetophenones.

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Compound of Interest

Compound Name: *2',3'-Dihydroxyacetophenone*

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Technical Support Center: The Fries Rearrangement

Welcome to the technical support center for the Fries rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of hydroxyaryl ketones, particularly when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is it challenging with substituted acetophenones?

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.^[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions.^[1] Steric hindrance, which occurs when bulky substituent groups on the acetophenone precursor impede the approach of the acyl group to the aromatic ring, can significantly lower the chemical yield.^[2]

Q2: My reaction with a sterically hindered substrate (e.g., a 2,6-disubstituted phenyl acetate) is giving a very low yield. What are the first things I should check?

Low yields with sterically hindered substrates are a common issue. Here are the primary factors to investigate:

- **Anhydrous Conditions:** The Lewis acids typically used (e.g., AlCl_3) are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents and reagents are anhydrous.
- **Catalyst Choice and Stoichiometry:** Traditional Lewis acids like AlCl_3 may not be optimal for hindered substrates. Consider alternative catalysts (see Troubleshooting Guide below). Also, ensure you are using a sufficient amount of the catalyst, as it complexes with both the starting material and the product.^[2]
- **Reaction Temperature:** Temperature plays a critical role in the Fries rearrangement. Higher temperatures (above 160°C) generally favor the formation of the ortho product, which might be necessary if the para position is blocked.^[3] However, excessively high temperatures can lead to decomposition and charring.

Q3: How can I control the regioselectivity (ortho vs. para product)?

The ratio of ortho to para isomers is influenced by several factors:

- **Temperature:** Lower temperatures (e.g., <60°C) tend to favor the para product (kinetic control), while higher temperatures (e.g., >160°C) favor the more thermodynamically stable ortho product.^[3]
- **Solvent:** Non-polar solvents tend to favor the formation of the ortho product. As solvent polarity increases, the proportion of the para product also increases.
- **Catalyst:** The choice of Lewis acid can also influence the ortho/para ratio.

Q4: Are there alternatives to the classical Lewis acid-catalyzed Fries rearrangement for sterically hindered substrates?

Yes, several alternative methods can be more effective for bulky substrates:

- **Photo-Fries Rearrangement:** This method uses UV light to induce the rearrangement via a radical mechanism and does not require a catalyst.^{[1][4]} It can be effective even with

deactivating groups on the aromatic ring, although yields can sometimes be low in a laboratory setting.[\[1\]](#)

- Anionic Fries Rearrangement: This reaction involves the use of a strong base (like LDA or s-BuLi/TMEDA) to facilitate an ortho-selective acyl migration.[\[5\]](#)[\[6\]](#)[\[7\]](#) It is particularly useful for producing ortho-hydroxycarbonyl compounds.[\[6\]](#)[\[7\]](#) For sterically hindered substrates, s-BuLi/TMEDA at low temperatures (-90°C) has been shown to be effective.[\[5\]](#)
- Solid Acid Catalysts: Heterogeneous catalysts like zeolites can be used. For bulky substrates, zeolites with larger pore sizes (such as FAU-type) may be more effective.[\[8\]](#) Beta zeolites have shown good performance in the rearrangement of substituted phenyl acetates like dimethylphenyl acetates.[\[8\]](#)[\[9\]](#)
- Brønsted Acids: Strong acids like methanesulfonic acid (MSA), sometimes combined with methanesulfonic anhydride to ensure anhydrous conditions, can effectively mediate the rearrangement and are often more environmentally friendly than traditional Lewis acids.[\[10\]](#)[\[11\]](#)

Troubleshooting Guide for Sterically Hindered Substrates

Issue	Potential Cause	Recommended Solution
Low or No Conversion	<p>1. Insufficient Catalyst Activity: The chosen Lewis acid is not strong enough or is being deactivated.</p> <p>2. Steric Hindrance: The bulky nature of the substrate is preventing the reaction.</p> <p>3. Moisture: Water is deactivating the catalyst.</p>	<p>1. Switch to a stronger Lewis acid or consider alternative methods like the Anionic or Photo-Fries rearrangement.</p> <p>For solid catalysts like zeolites, ensure they are properly activated at high temperatures.</p> <p>2. Increase the reaction temperature. For zeolite catalysts, opt for one with a larger pore size (e.g., FAU-type zeolites).^[8]</p> <p>3. Ensure all reagents, solvents, and glassware are rigorously dried. Handle hygroscopic catalysts under an inert atmosphere.</p>
Formation of Phenol Byproduct	Cleavage of the ester bond is competing with the rearrangement. This can be exacerbated by the presence of water.	<p>1. Ensure strictly anhydrous conditions.</p> <p>2. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize side reactions.</p>
Charring/Decomposition of Starting Material	The reaction temperature is too high, or the substrate is sensitive to the strong Lewis acid catalyst.	<p>1. Reduce the reaction temperature and increase the reaction time.</p> <p>2. Use a high-boiling point solvent for better temperature control.</p> <p>3. Consider a milder catalyst, such as zinc powder or certain metal triflates.</p>
Poor Regioselectivity	Reaction conditions are not optimized for the desired isomer.	<p>1. For the ortho product, use higher temperatures and a non-polar solvent.</p> <p>2. For the para product, use lower</p>

Difficulty with Product Isolation

The product forms a stable complex with the Lewis acid catalyst.

temperatures and a more polar solvent.

During workup, ensure the reaction mixture is poured into a mixture of ice and concentrated acid (like HCl) to effectively break down the aluminum chloride complex.

Quantitative Data Summary

The following table summarizes yields for the Fries rearrangement of various substituted phenyl acetates under different catalytic conditions. Direct comparison is challenging due to variations in reported reaction conditions.

Substrate	Catalyst/Method	Solvent	Temperature (°C)	Yield (%)	Key Observations
Phenyl Acetate	Methanesulfonic Acid (MSA)	None	90	>90	High conversion and selectivity for the para-isomer. [10]
Substituted Phenyl Benzoates	MSA / Methanesulfonic Anhydride	None	N/A	up to 81	High yields and regioselectivity, favoring para-isomers. [11]
Dimethylphenyl Acetates	Beta Zeolites	Toluene	150	Moderate	Successful rearrangement observed. [8][9]
Trimethylphenyl Acetates	Beta Zeolites	Toluene	150	Low	Primarily cleavage to the corresponding phenol was observed, not rearrangement. [8]
Sterically Hindered Phenol Carbamates	S-BuLi/TMEDA (Anionic Fries)	THF	-90	High	Effective for bulky substrates, yielding the ortho-amide product. [5]

3,5- Trimethylphe- nyl Acetate	AlCl ₃ (2.5 equiv.)	Nitromethane	50	N/A	Successful synthesis of 2-hydroxy- 4,6- dimethylaceto phenone.[12]
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Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Fries Rearrangement of a Substituted Phenyl Acetate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Substituted Phenyl Acetate
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Solvent (e.g., nitromethane, nitrobenzene)
- Round-bottom flask with a magnetic stirrer
- Reflux condenser with a drying tube
- Ice bath
- Crushed ice and concentrated HCl for workup

Procedure:

- In a pre-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenyl acetate in the chosen anhydrous solvent.
- Cool the mixture in an ice bath to 0-5°C.

- Slowly add anhydrous AlCl₃ in portions with vigorous stirring. An exothermic reaction may occur; maintain the temperature below 10°C during addition.
- After the addition is complete, slowly warm the reaction to the desired temperature. For para-selectivity, a lower temperature (e.g., room temperature to 60°C) is typically used. For ortho-selectivity, especially with hindered substrates, a higher temperature (e.g., 120-160°C) may be required.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
- Stir until the solid complex fully decomposes.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Anionic ortho-Fries Rearrangement of a Sterically Hindered Phenol Carbamate

This method is particularly useful for achieving ortho-acylation on hindered systems.

Materials:

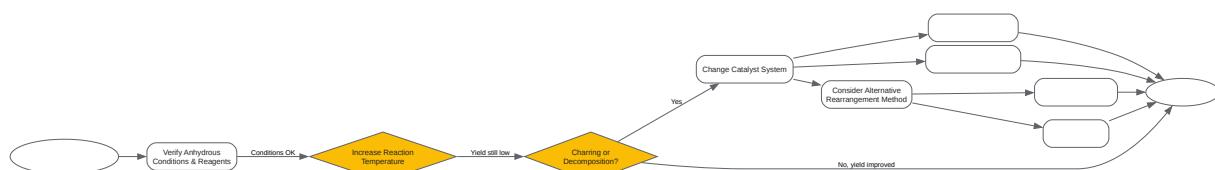
- Sterically hindered O-aryl carbamate
- s-Butyllithium (s-BuLi)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Anhydrous Tetrahydrofuran (THF)
- Dry ice/acetone bath

- Saturated aqueous ammonium chloride solution for quenching

Procedure:

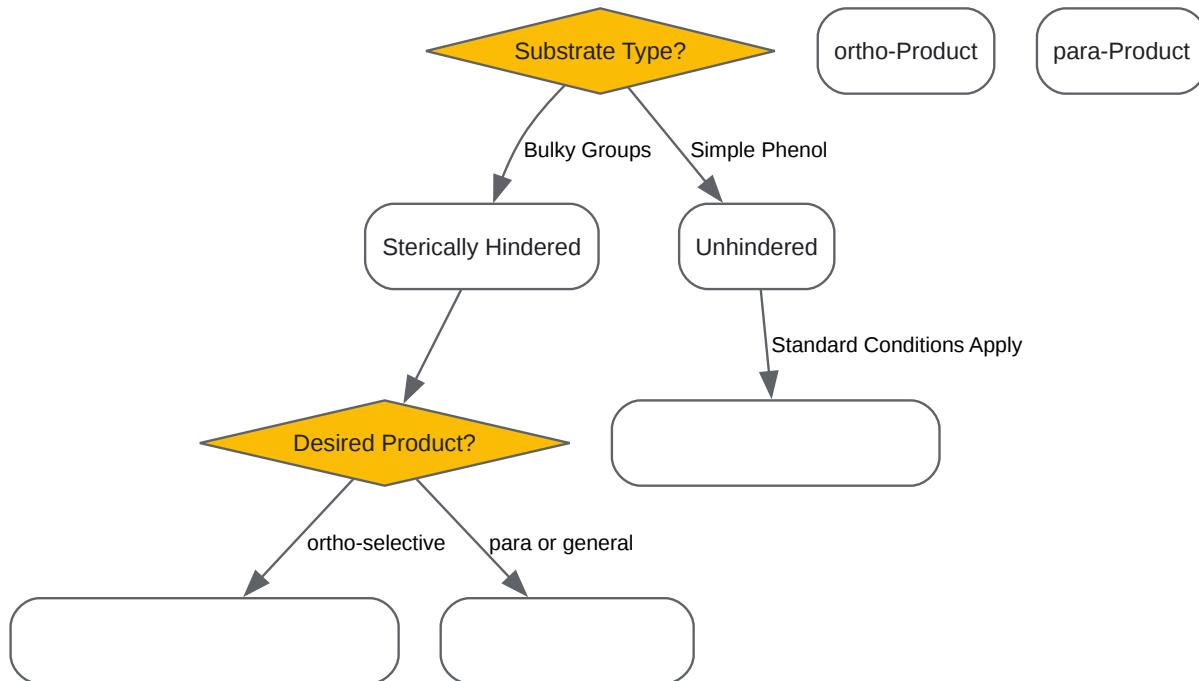
- In a flame-dried flask under an inert atmosphere, dissolve the O-aryl carbamate and TMEDA in anhydrous THF.
- Cool the solution to -90°C using a suitable cooling bath.
- Slowly add s-BuLi dropwise via syringe, maintaining the low temperature.
- Stir the reaction mixture at -90°C for the optimized time (typically 1-2 hours).
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.
- Extract the product with an organic solvent.
- Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
- Purify the resulting ortho-hydroxy amide product by chromatography.

Visualizations



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Caption: Troubleshooting workflow for low yields in Fries rearrangement of hindered substrates.

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Caption: Logic diagram for selecting a suitable catalyst system based on substrate and desired product.

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